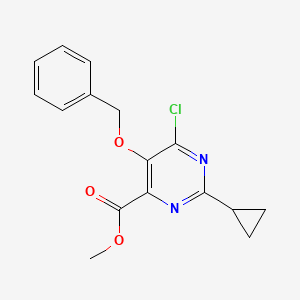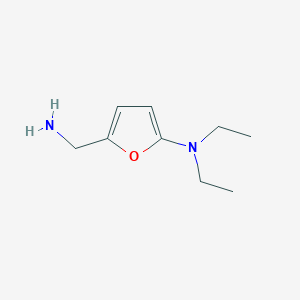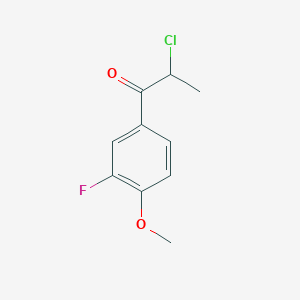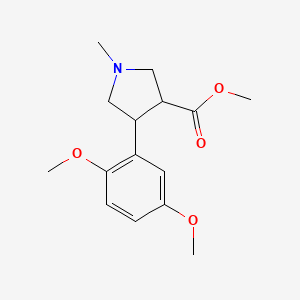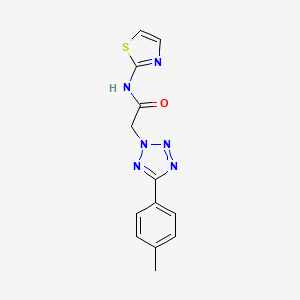
N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions, often using azides and nitriles under specific conditions.
Attachment of the Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the thiazole and tetrazole intermediates under appropriate conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(thiazol-2-yl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a methyl group instead of a tolyl group.
Uniqueness
N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is unique due to the presence of the p-tolyl group, which may impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H12N6OS |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N6OS/c1-9-2-4-10(5-3-9)12-16-18-19(17-12)8-11(20)15-13-14-6-7-21-13/h2-7H,8H2,1H3,(H,14,15,20) |
InChI Key |
CJJQOAXGAKPFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14872519.png)
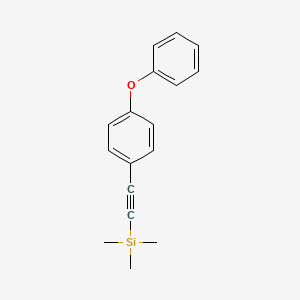
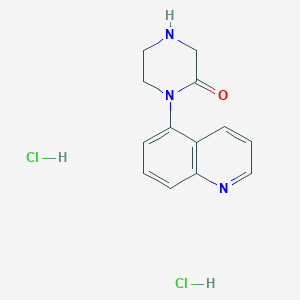
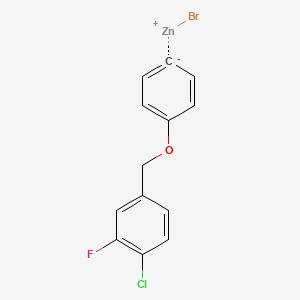
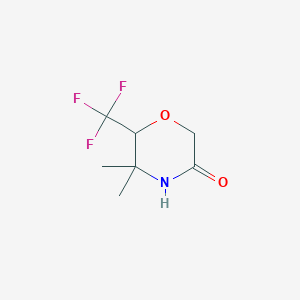
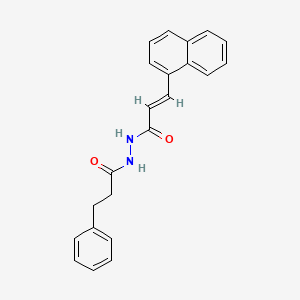
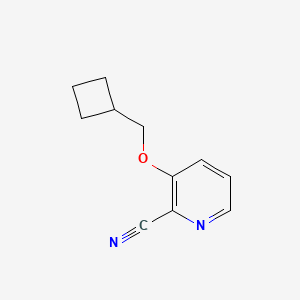
![2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14872585.png)

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
